

Spectral Properties of 1,4-Diamino-2,3-dihydroanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Diamino-2,3-dihydroanthraquinone

Cat. No.: B133993

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Product: In-depth technical guide on the spectral properties of **1,4-Diamino-2,3-dihydroanthraquinone**. Target Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diamino-2,3-dihydroanthraquinone, also known by commercial names such as Solvent Violet 47, is an organic compound belonging to the anthraquinone derivative class.^{[1][2]} Its molecular structure, characterized by a dihydro-anthracenedione core with two amino functional groups, makes it a significant chromophore. This compound is industrially synthesized and is primarily utilized as a dye in various applications, including colored smoke formulations and marine flares.^{[2][3]} While its main application is in the dye industry, its potential mutagenicity, as indicated by positive results in the Ames assay, warrants a thorough understanding of its properties.^[4] This guide provides a comprehensive overview of the spectral characteristics of **1,4-Diamino-2,3-dihydroanthraquinone**, including mass spectrometry, infrared spectroscopy, and a discussion on its nuclear magnetic resonance and UV-Visible spectral properties. Detailed experimental protocols for these analytical techniques are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1,4-Diamino-2,3-dihydroanthraquinone** is provided in the table below.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₁₂ N ₂ O ₂	[1][5]
Molar Mass	240.26 g/mol	[1][5]
CAS Number	81-63-0	[1][5]
Appearance	Dark greenish to brownish or yellow to orange crystalline powder	[2][6]
Melting Point	248 - 252 °C	[3][6]
Solubility	Soluble in hot nitrobenzene; insoluble in water	[2][3]

Spectral Data

The following sections detail the available spectral data for **1,4-Diamino-2,3-dihydroanthraquinone**.

Mass Spectrometry

The electron ionization mass spectrum of **1,4-Diamino-2,3-dihydroanthraquinone** is characterized by a prominent molecular ion peak and several key fragment ions. The high-resolution mass spectrum provides evidence for the elemental composition of the molecule.

Table 1: Mass Spectrometry Data

m/z	Interpretation
240	Molecular ion [M] ⁺
239	[M-H] ⁺
241	Isotopic peak for [M+1] ⁺

Data sourced from NIST Mass Spectrometry Data Center.[7]

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The key absorptions are summarized below.

Table 2: Infrared Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~3400 - 3300	N-H stretching vibrations of the primary amino groups
~3050	Aromatic C-H stretching
~2950 - 2850	Aliphatic C-H stretching of the dihydro bridge
~1670 - 1630	C=O stretching of the quinone carbonyl groups
~1600 - 1450	Aromatic C=C stretching and N-H bending vibrations

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for **1,4-Diamino-2,3-dihydroanthraquinone** are not readily available in the reviewed literature. However, predicted spectral data can serve as a reference for researchers aiming to characterize this molecule.

Table 3: Predicted ¹H and ¹³C NMR Data

Nucleus	Predicted Chemical Shift (ppm)	Assignment
^1H	~7.5 - 8.2	Aromatic protons on the unsubstituted benzene ring
~4.5 - 5.5	-NH ₂ protons (broad singlet)	
~2.5 - 3.0	Methylene protons (-CH ₂ -CH ₂ -) of the dihydro bridge	
^{13}C	~180 - 185	Carbonyl carbons (C=O)
~140 - 150	Aromatic carbons attached to amino groups	
~110 - 135	Other aromatic carbons	
~20 - 30	Methylene carbons (-CH ₂ -CH ₂ -)	

Note: These are predicted values and should be confirmed by experimental data.

UV-Visible Spectroscopy

While a specific UV-Visible spectrum for **1,4-Diamino-2,3-dihydroanthraquinone** is not available in the cited literature, its common name, Solvent Violet 47, indicates that it absorbs light in the green-yellow region of the visible spectrum, resulting in its violet appearance.^{[5][9]} The UV-Vis spectrum of anthraquinone derivatives typically displays multiple absorption bands. For this compound, intense $\pi \rightarrow \pi^*$ transitions are expected in the UV region and a broad, lower energy absorption band in the visible region is responsible for its color. The position and intensity of the visible absorption band are influenced by the amino substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone

This protocol is based on the reduction of 1,4-diaminoanthraquinone.^[3]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,4-diaminoanthraquinone in a suitable solvent such as aqueous ethanol.
- **Reduction:** Heat the suspension to reflux. Add sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) portion-wise to the stirring suspension. The color of the reaction mixture will change as the reduction proceeds.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. The product, **1,4-Diamino-2,3-dihydroanthraquinone**, will precipitate out of the solution.
- **Purification:** Collect the solid product by filtration, wash with water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness).
 - **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.
- **MS Conditions:**

- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Range: Scan from m/z 40 to 500.
- Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound.

Infrared Spectroscopy (FT-IR)

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .

- **Data Processing:** Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- **Spectral Analysis:** Integrate the signals in the ^1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ^1H and ^{13}C NMR spectra to the respective nuclei in the molecule.

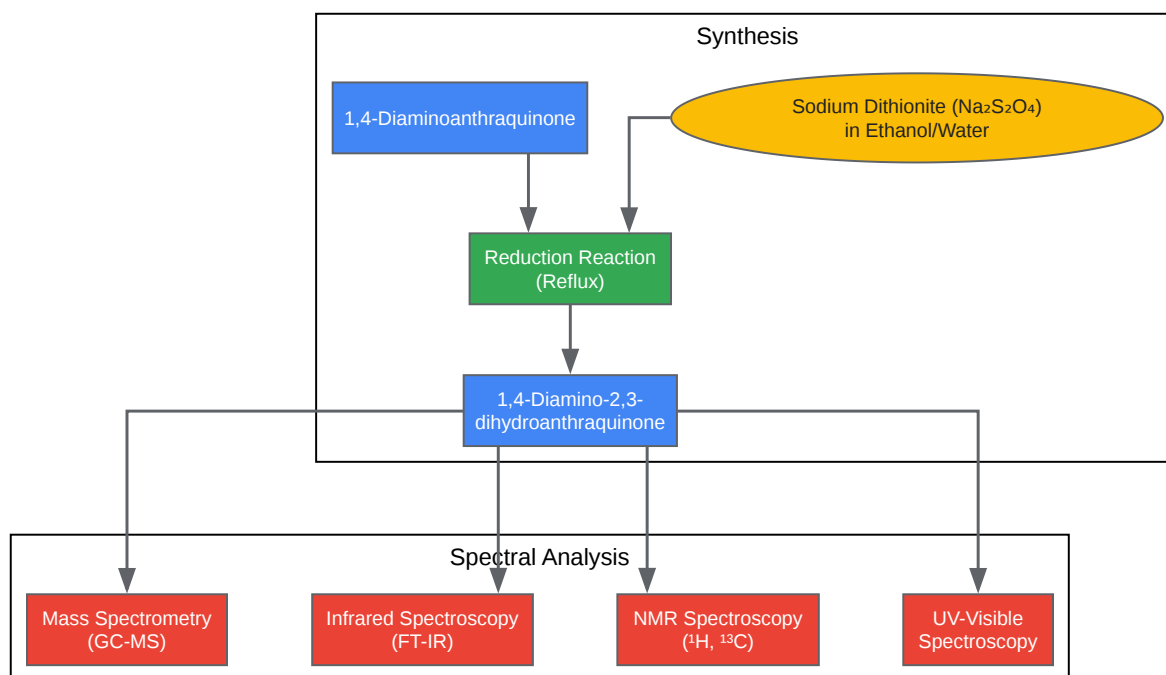
UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to an appropriate concentration range for absorbance measurements (typically in the micromolar range).
- **Instrumentation:** Use a dual-beam UV-Visible spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm. Use the pure solvent as a blank reference.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). If the molar concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for **1,4-Diamino-2,3-dihydroanthraquinone**.

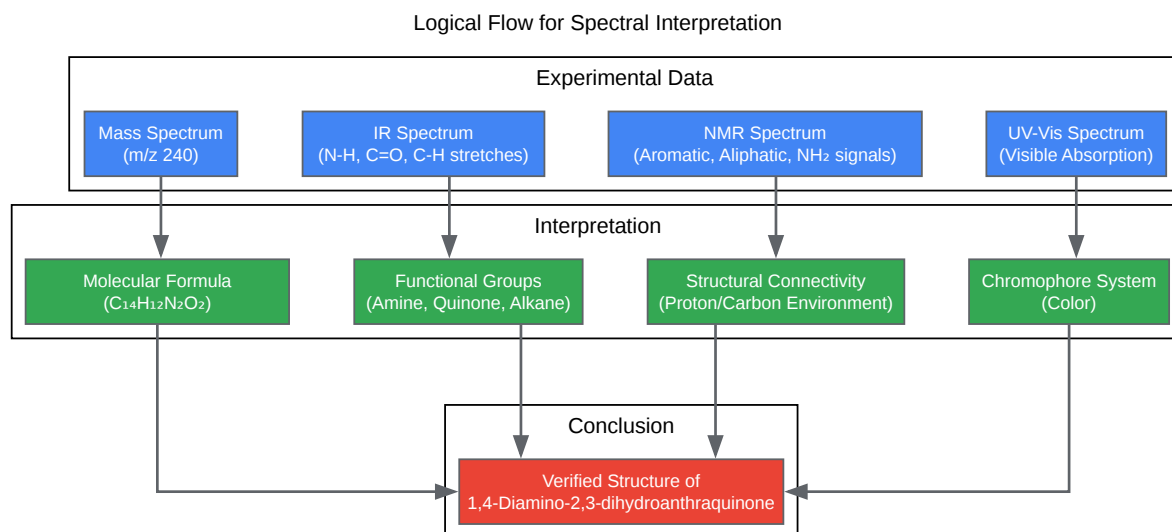
Synthesis and Analysis Workflow for 1,4-Diamino-2,3-dihydroanthraquinone



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Caption: Synthesis and analytical workflow.

The logical relationship for spectral data interpretation is outlined below.



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Caption: Spectral data interpretation workflow.

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